molecular formula C11H12INO3 B15045537 4-(4-Iodo-phenylcarbamoyl)-butyric acid

4-(4-Iodo-phenylcarbamoyl)-butyric acid

Cat. No.: B15045537
M. Wt: 333.12 g/mol
InChI Key: KDHJPNHWKIUSDY-UHFFFAOYSA-N
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Description

4-(4-Iodo-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of an iodo-substituted phenyl group attached to a butyric acid backbone through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-phenylcarbamoyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and butyric acid.

    Formation of Carbamoyl Intermediate: 4-iodoaniline is reacted with phosgene or a suitable carbamoyl chloride to form 4-iodophenyl isocyanate.

    Coupling Reaction: The 4-iodophenyl isocyanate is then reacted with butyric acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and butyric acid moieties.

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation Products: Oxidized forms of the carbamoyl or butyric acid groups.

    Reduction Products: Reduced forms of the carbamoyl or butyric acid groups.

Scientific Research Applications

4-(4-Iodo-phenylcarbamoyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets:

    Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

    Phenylboronic Acid: Contains a phenyl group with boronic acid functionality, used in similar synthetic applications.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

5-(4-iodoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H12INO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)

InChI Key

KDHJPNHWKIUSDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)I

Origin of Product

United States

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